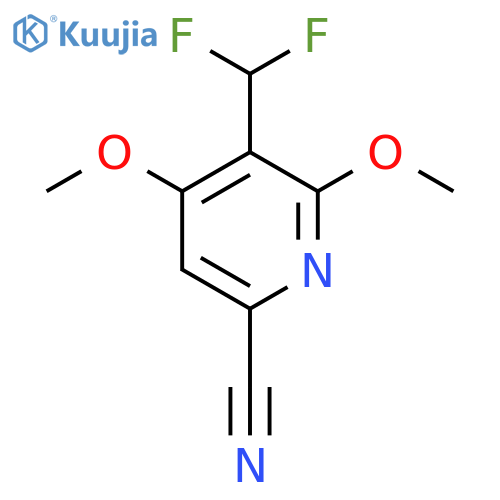Cas no 1806807-81-7 (6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine)

1806807-81-7 structure
商品名:6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine
CAS番号:1806807-81-7
MF:C9H8F2N2O2
メガワット:214.168828964233
CID:4811453
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine
-
- インチ: 1S/C9H8F2N2O2/c1-14-6-3-5(4-12)13-9(15-2)7(6)8(10)11/h3,8H,1-2H3
- InChIKey: RATLOZSGUCGHGT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC(C#N)=CC=1OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.1
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072350-250mg |
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |
1806807-81-7 | 97% | 250mg |
$484.80 | 2022-03-31 | |
| Alichem | A029072350-500mg |
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |
1806807-81-7 | 97% | 500mg |
$855.75 | 2022-03-31 | |
| Alichem | A029072350-1g |
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |
1806807-81-7 | 97% | 1g |
$1,519.80 | 2022-03-31 |
6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 関連文献
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1806807-81-7 (6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine) 関連製品
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
